5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline ring, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiviral activities.
Medicine: Research has shown its potential as an antitubercular and anti-HIV agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of viruses . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
[1,2,4]triazolo[4,3-a]quinoxaline: Exhibits antiviral properties.
Uniqueness
5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of a triazole ring fused with a quinazoline ring, along with the presence of a phenylethylsulfanyl group
Properties
Molecular Formula |
C22H17N5S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-(2-phenylethylsulfanyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C22H17N5S/c1-2-7-16(8-3-1)12-14-28-22-24-19-11-5-4-10-18(19)21-25-20(26-27(21)22)17-9-6-13-23-15-17/h1-11,13,15H,12,14H2 |
InChI Key |
SDAFAVVXBKIXBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5 |
Origin of Product |
United States |
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